

YKL-1-116 moderate potency limitations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: YKL-1-116

Cat. No.: B10817727

[Get Quote](#)

YKL-1-116 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and answers to frequently asked questions regarding the use of **YKL-1-116**, a covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). The content is specifically designed to address the compound's known characteristic of demonstrating moderate potency in cellular assays despite high biochemical potency.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of **YKL-1-116**?

YKL-1-116 is a selective and covalent inhibitor of CDK7.^[1] Its mechanism involves forming an irreversible covalent bond with the cysteine 312 residue (Cys312) located in the ATP-binding pocket of the CDK7 enzyme.^[2]

Q2: What is the biochemical potency of **YKL-1-116** against CDK7?

In biochemical radioactivity assays using purified enzyme, **YKL-1-116** has demonstrated an IC50 value of approximately 7.6 nM against CDK7.^{[3][4]}

Q3: How should I store and handle **YKL-1-116**?

For long-term stability, **YKL-1-116** powder should be stored at -20°C for up to three years.^{[5][6]} For stock solutions, it is recommended to dissolve the compound in a solvent like DMSO and

store aliquots at -80°C for up to six months.[5] Before use, allow the vial to equilibrate to room temperature for at least one hour prior to opening.[7]

Q4: Is **YKL-1-116** selective for CDK7?

YKL-1-116 shows good selectivity for CDK7 over other cyclin-dependent kinases such as CDK9, CDK12, and CDK13.[8] However, broader kinome profiling has revealed potential off-target activity against other kinases, which should be considered during data interpretation.[3][4]

Troubleshooting Guide: Addressing Moderate Cellular Potency

A key characteristic of **YKL-1-116** is the observed discrepancy between its high in vitro biochemical potency and its more moderate anti-proliferative effects in cell-based assays.[2] This guide addresses common issues and questions arising from this limitation.

Q5: I am using **YKL-1-116** at concentrations significantly above its 7.6 nM biochemical IC₅₀, but I'm observing minimal anti-proliferative effects. Is this expected?

Yes, this is a documented characteristic of **YKL-1-116**. Research has shown that when used as a single agent, it exhibits only moderate potency and minimal anti-proliferative or cytotoxic effects on cancer cell lines.[2][8] Its efficacy can be significantly enhanced when used in combination with other agents that induce cellular stress, such as 5-fluorouracil (5-FU) or the p53 activator nutlin-3, where it can act synergistically.[8]

Q6: What are the potential reasons for the discrepancy between **YKL-1-116**'s biochemical and cellular potency?

Several factors can contribute to this observation:

- **Cellular Environment:** The high concentration of intracellular ATP (in the millimolar range) acts as a competitive inhibitor, making it more difficult for **YKL-1-116** to engage its target compared to a biochemical assay with lower ATP levels.
- **Cell Permeability:** The compound's ability to efficiently cross the cell membrane and accumulate at sufficient intracellular concentrations to inhibit CDK7 may be limited.

- **Cell-Type Dependency:** The specific cancer cell line being studied may not have a strong dependency on CDK7 for its proliferation and survival, thus showing a weaker phenotype upon its inhibition.
- **Time-Dependency:** As a covalent inhibitor, the inhibitory effect of **YKL-1-116** is time-dependent. Insufficient incubation time may lead to an underestimation of its cellular potency.

Q7: I am observing an unexpected cellular phenotype that does not seem related to cell cycle arrest. What could be the cause?

This may be attributable to the off-target activity of **YKL-1-116**.^[9] While selective against many CDKs, kinome-wide profiling has identified several other kinases that are inhibited by **YKL-1-116** with high potency. If your observed phenotype does not align with the known functions of CDK7, it is crucial to consider the potential involvement of these off-targets (see Table 1).^{[3][4]}

Q8: How can I verify that **YKL-1-116** is engaging CDK7 in my cell-based experiment?

The most direct way is to measure the phosphorylation of CDK7's downstream substrates. CDK7 is the CDK-activating kinase (CAK) and is responsible for phosphorylating and activating other CDKs, such as CDK1 and CDK2.^[2] A successful target engagement by **YKL-1-116** should lead to a dose-dependent reduction in the phosphorylation of CDK1 at Threonine 161 (p-CDK1 T161) and CDK2 at Threonine 160 (p-CDK2 T160). This can be readily assessed via Western blot.^[2]

Data & Properties

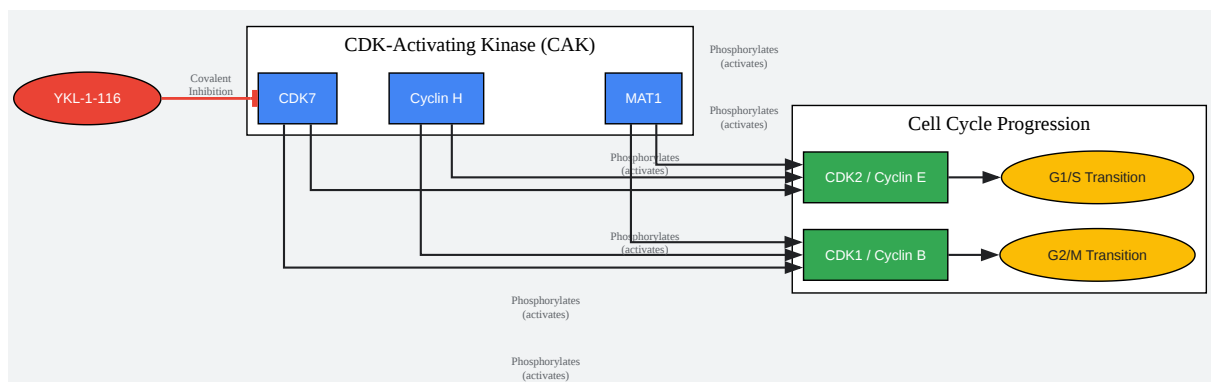
Table 1: Biochemical Potency and Off-Target Selectivity of **YKL-1-116**

Target	Potency (IC50)	Target Class	Notes
CDK7 (On-Target)	7.6 nM	Kinase (CMGC)	Primary target; covalent inhibition.[4]
SRC	3.9 nM	Kinase (Tyrosine)	Off-target with higher potency than CDK7. [3]
PRKCQ	4.9 nM	Kinase (AGC)	Off-target with higher potency than CDK7. [3]
FGR	5.1 nM	Kinase (Tyrosine)	Off-target with higher potency than CDK7. [3]
CHK2	7.4 nM	Kinase (CAMK)	Off-target with similar potency to CDK7.[3]
RET	63.5 nM	Kinase (Tyrosine)	Off-target.[3]
HIPK4	178 nM	Kinase (CMGC)	Off-target.[3]
CDK2	1.1 μ M	Kinase (CMGC)	Significantly less potent than against CDK7.[3]
CDK9	> 1 μ M	Kinase (CMGC)	Considered highly selective over CDK9. [3]
CDK12 / CDK13	Not inhibited	Kinase (CMGC)	Does not target these related kinases.[8]

Table 2: YKL-1-116 Compound Specifications

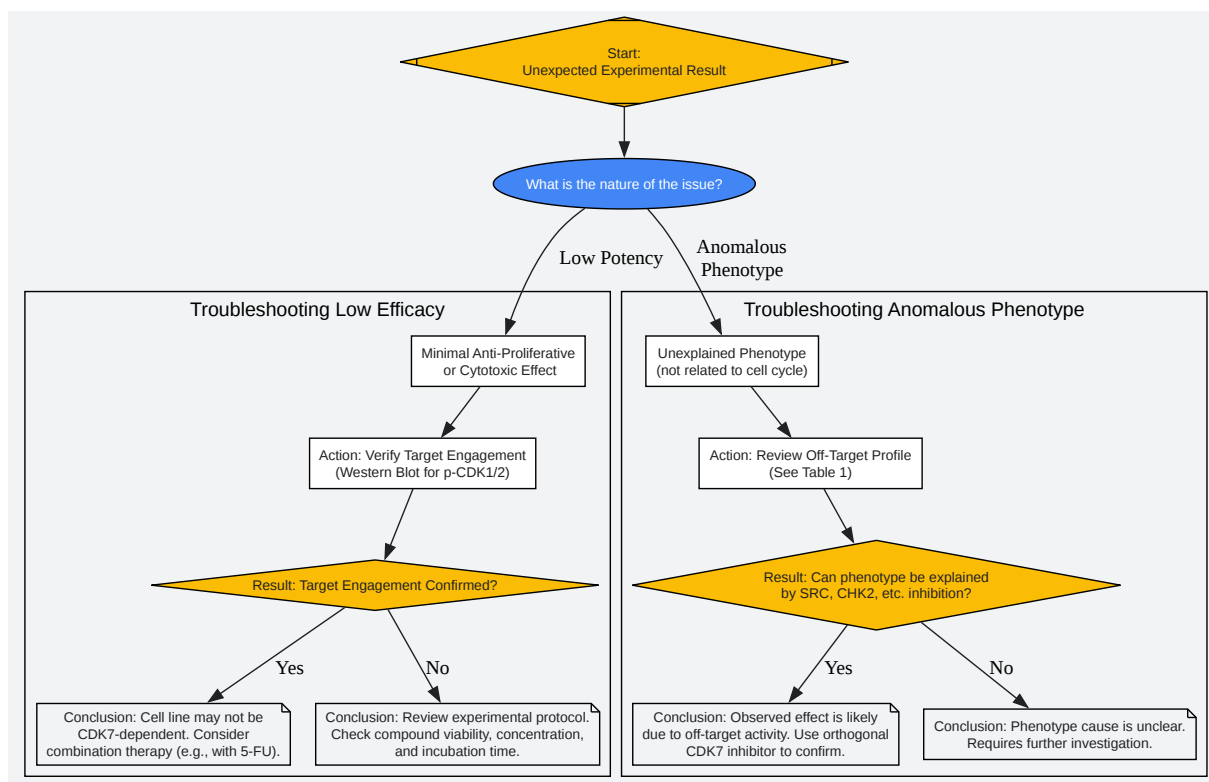
Property	Value
Molecular Formula	C ₃₄ H ₃₈ N ₈ O ₃ [6]
Molecular Weight	606.72 g/mol [5]
CAS Number	1957202-71-9[5]
Purity	Typically >98%
Storage (Powder)	-20°C (long-term), 4°C (short-term)[5][6]
Storage (in Solvent)	-80°C (up to 6 months), -20°C (up to 1 month)[5]

Visualized Workflows and Pathways



[Click to download full resolution via product page](#)

Caption: CDK7 function and inhibition by **YKL-1-116**.



[Click to download full resolution via product page](#)

Caption: Logic diagram for troubleshooting **YKL-1-116** experiments.

Key Experimental Protocols

Protocol 1: Western Blot Analysis of CDK7 Target Engagement in HCT116 Cells

Objective: To determine if **YKL-1-116** is inhibiting CDK7 activity within cells by measuring the phosphorylation status of its downstream target, CDK2.

Materials:

- HCT116 cells (ATCC CCL-247)
- Growth Medium: McCoy's 5a Medium + 10% FBS + Pen/Strep[[10](#)]
- **YKL-1-116** (dissolved in DMSO)
- RIPA Lysis Buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Primary Antibodies: Rabbit anti-phospho-CDK2 (Thr160), Rabbit anti-CDK2, Mouse anti-GAPDH
- Secondary Antibodies: Anti-rabbit IgG HRP-linked, Anti-mouse IgG HRP-linked
- ECL Western Blotting Substrate

Methodology:

- Cell Culture and Treatment:
 - Plate HCT116 cells in 6-well plates and grow to 70-80% confluency.
 - Prepare serial dilutions of **YKL-1-116** in growth medium (e.g., 0, 50, 100, 250, 500, 1000 nM). Include a DMSO-only vehicle control.
 - Aspirate old medium and treat cells with the **YKL-1-116** dilutions. Incubate for 24 hours at 37°C.
- Cell Lysis and Protein Quantification:

- Wash cells twice with ice-cold PBS.
- Add 100 μ L of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
- Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant and determine the protein concentration using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Normalize protein amounts for all samples (e.g., 20 μ g per lane) and prepare with Laemmli sample buffer.
 - Separate proteins on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies (e.g., anti-phospho-CDK2 at 1:1000) overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate with HRP-linked secondary antibody (1:2000) for 1 hour at room temperature.
 - Wash three times with TBST.
 - Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
- Analysis:
 - Strip the membrane and re-probe for total CDK2 and a loading control (GAPDH) to ensure equal protein loading.
 - Quantify band intensities. A dose-dependent decrease in the ratio of phospho-CDK2 to total CDK2 indicates successful target engagement by **YKL-1-116**.

Protocol 2: Cell Proliferation (Viability) Assay

Objective: To measure the anti-proliferative effect of **YKL-1-116** on a cancer cell line.

Materials:

- Cancer cell line of interest (e.g., HCT116, Jurkat)
- Appropriate growth medium
- **YKL-1-116** (dissolved in DMSO)
- 96-well clear-bottom cell culture plates
- CellTiter-Glo® Luminescent Cell Viability Assay or similar (e.g., MTT, resazurin)

Methodology:

- Cell Seeding:
 - Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of medium.
 - Allow cells to adhere and resume growth for 24 hours.
- Compound Treatment:
 - Prepare a 2X concentration serial dilution of **YKL-1-116** in growth medium. A typical dose range to test would be from 1 nM to 10 µM. Include a DMSO vehicle control.
 - Add 100 µL of the 2X compound dilutions to the appropriate wells to achieve a 1X final concentration.
 - Incubate the plate for 72 hours at 37°C.
- Viability Measurement (using CellTiter-Glo®):
 - Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

- Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically equal to the volume of medium in the well).
- Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure luminescence using a plate reader.
- Data Analysis:
 - Normalize the data by setting the vehicle control (DMSO) as 100% viability and a "no cells" or "toxin-killed" well as 0% viability.
 - Plot the normalized viability against the log of the **YKL-1-116** concentration.
 - Use a non-linear regression (sigmoidal dose-response) to calculate the GI50 (concentration for 50% growth inhibition).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. graylab.stanford.edu [graylab.stanford.edu]
- 4. Probe YKL-01-116 | Chemical Probes Portal [chemicalprobes.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. YKL-1-116|1957202-71-9|COA [dcchemicals.com]
- 8. researchgate.net [researchgate.net]

- 9. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encodeproject.org [encodeproject.org]
- To cite this document: BenchChem. [YKL-1-116 moderate potency limitations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10817727#ykl-1-116-moderate-potency-limitations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com